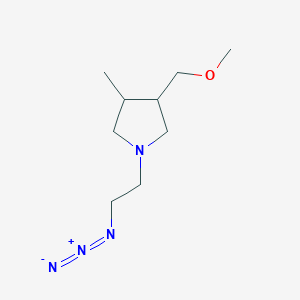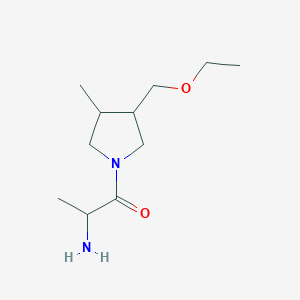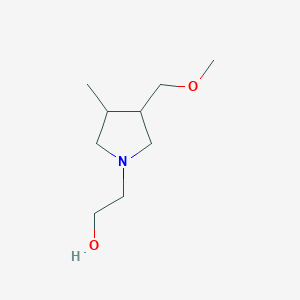
6-(Bis(2-methoxyethyl)amino)pyridazin-3-ol
Vue d'ensemble
Description
Applications De Recherche Scientifique
Structural and Photophysical Studies
Research on similar pyridazine derivatives has led to the synthesis and analysis of ligands and metal complexes that show potential in photophysical applications. For instance, the study on dipicolylamino-methoxy-1,2,4,5-tetrazine ligand and its metal complexes has revealed insights into their structural and photophysical properties. The amino nitrogen atom in these complexes shows semi-coordination with metal centers, leading to distorted coordination geometries. This research suggests potential applications in the development of luminescent materials and sensors due to the switch-on luminescence observed upon chelation with diamagnetic metal ions (Stetsiuk et al., 2019).
Synthetic Chemistry and Functionalization
Another aspect of research on pyridazine derivatives involves their synthesis and convenient functionalization. Pyridazinofurocoumarins, for instance, have been synthesized through a direct, easy, and generally applicable synthetic route, highlighting the versatility of pyridazine derivatives in chemical synthesis. Such derivatives have been explored for potential DNA inhibitory activities, indicating their relevance in medicinal chemistry and drug development (Gonzalez-Gomez et al., 2003).
Novel Syntheses and Reactions
Further studies have focused on the synthesis of novel pyridazinone derivatives, showcasing the broad range of chemical reactions and products achievable with pyridazine cores. For example, the synthesis of novel 5,6-bis-(4-substitutedphenyl)-2H(3)-pyridazinones and their subsequent reactions to form various derivatives demonstrate the compound's utility in generating new chemical entities. This research can contribute to the development of new materials, pharmaceuticals, and chemical probes (Alonazy et al., 2009).
Polymerization and Macromolecular Design
The applications of pyridazine derivatives extend into polymer science as well, where they are utilized in the polymerization processes. The hydroxy-functionalized 3,6-bis(2-pyridyl)pyridazine ligand, for instance, has been used in the controlled polymerization of l-lactide, leading to poly(l-lactide) macroligands with potential applications in biodegradable plastics, drug delivery systems, and tissue engineering scaffolds (Hoogenboom et al., 2003).
Antioxidant, Anti-inflammatory, and Antiulcer Activities
Moreover, pyridazine derivatives have shown promising biological activities, including antioxidant, anti-inflammatory, and antiulcer effects. The synthesis and evaluation of such activities in novel compounds underscore the therapeutic potential of pyridazine derivatives, which could lead to the development of new pharmacological agents (Subudhi & Sahoo, 2011).
Propriétés
IUPAC Name |
3-[bis(2-methoxyethyl)amino]-1H-pyridazin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-15-7-5-13(6-8-16-2)9-3-4-10(14)12-11-9/h3-4H,5-8H2,1-2H3,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXUBKCGQQYSRII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CCOC)C1=NNC(=O)C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-Chloro-1-(4-hydroxy-1-oxa-9-azaspiro[5.5]undecan-9-yl)propan-1-one](/img/structure/B1481036.png)



![3-hydroxy-5-methyltetrahydro-4H-thieno[2,3-c]pyrrole-4,6(5H)-dione](/img/structure/B1481048.png)
![3-(Tert-butyl) 1-methyl 3-azabicyclo[3.2.0]heptane-1,3-dicarboxylate](/img/structure/B1481049.png)



![2-Benzyl-5-methyl-1-phenethyloctahydropyrrolo[3,4-c]pyrrole](/img/structure/B1481055.png)
![1-methoxy-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481056.png)
![1-(cyclopropylmethyl)-4-thioxo-1,3,4,5,6,7-hexahydro-2H-cyclopenta[d]pyrimidin-2-one](/img/structure/B1481057.png)